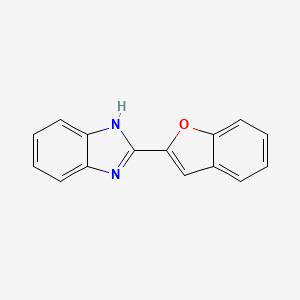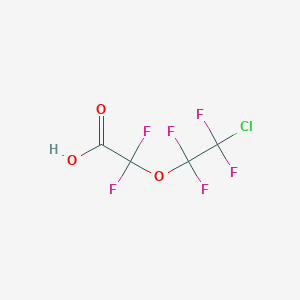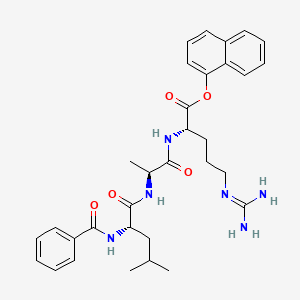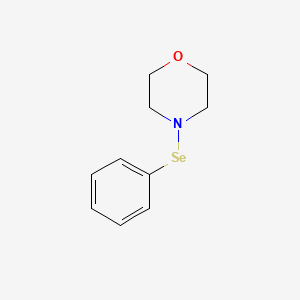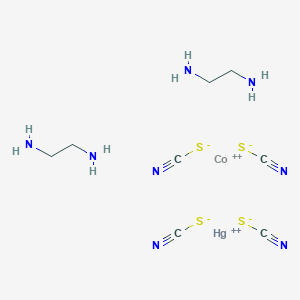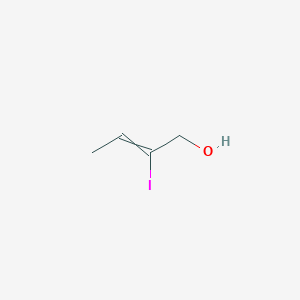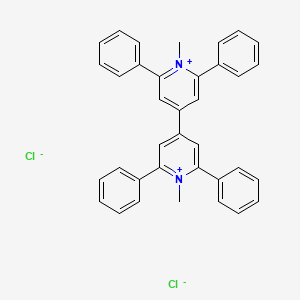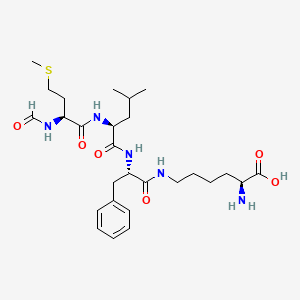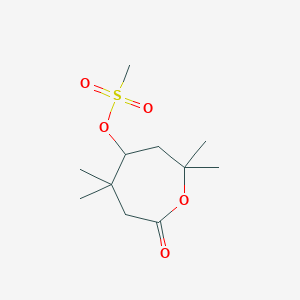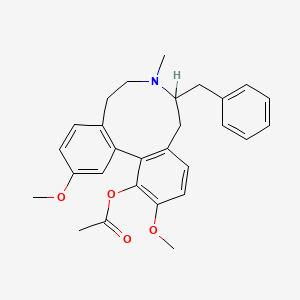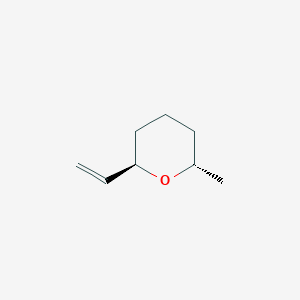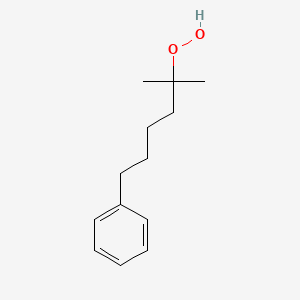![molecular formula C11H12ClNO4S B14422774 N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide CAS No. 82304-76-5](/img/structure/B14422774.png)
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a sulfonyl group, a methoxy group, and a chloroethene moiety attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with chloroethene under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to reduction using a suitable reducing agent like palladium on carbon (Pd/C) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloroethene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The chloroethene moiety may interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- N-(5-Chloro-2-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide is unique due to the presence of both a sulfonyl group and a chloroethene moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
82304-76-5 |
|---|---|
Formule moléculaire |
C11H12ClNO4S |
Poids moléculaire |
289.74 g/mol |
Nom IUPAC |
N-[5-(2-chloroethenylsulfonyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO4S/c1-8(14)13-10-7-9(3-4-11(10)17-2)18(15,16)6-5-12/h3-7H,1-2H3,(H,13,14) |
Clé InChI |
CXJCFTWSNFWRHL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C=CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


